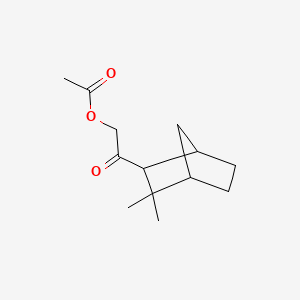

2-Oxo-2-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)ethyl acetate

Description

2-Oxo-2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethyl acetate is a bicyclic compound characterized by a norbornane-derived core structure (bicyclo[2.2.1]heptane) with a 3,3-dimethyl substitution and an acetylated oxoethyl side chain. The compound’s molecular formula is inferred to be C₁₃H₂₀O₃, with a molecular weight of ~224.3 g/mol, based on analogs like 2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethyl acetate (CAS 14087-09-3, MW 210.31 g/mol) .

Structure

3D Structure

Properties

CAS No. |

85567-34-6 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

[2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-oxoethyl] acetate |

InChI |

InChI=1S/C13H20O3/c1-8(14)16-7-11(15)12-9-4-5-10(6-9)13(12,2)3/h9-10,12H,4-7H2,1-3H3 |

InChI Key |

MXJCPTYDEJUXMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)C1C2CCC(C2)C1(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl acetic acid with acetic anhydride under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)ethyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents like lithium aluminum hydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Generation of different esters or amides.

Scientific Research Applications

The compound has various applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its therapeutic properties and potential use in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Oxo-2-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)ethyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Related Bicyclic Acetates

Key Observations:

- Substituent Effects : The oxo group in the target compound enhances electrophilicity, distinguishing it from analogs with ethylidene or simple alkyl side chains .

Stereochemical and Physicochemical Nuances

- Stereochemistry : The target compound may exhibit undefined stereocenters (e.g., at C2 of the bicyclo system), leading to isomeric mixtures that complicate purification .

Biological Activity

2-Oxo-2-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)ethyl acetate (CAS No. 85567-34-6) is a bicyclic compound with potential biological activities that warrant investigation. Its unique structural features, including a bicyclo[2.2.1]heptane framework, suggest possible interactions with biological systems, making it a candidate for various pharmacological applications.

- Molecular Formula : C13H20O3

- Molecular Weight : 224.2961 g/mol

- EINECS Number : 287-748-3

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on enzymatic activity and potential therapeutic applications.

Enzymatic Activity

Research indicates that compounds with similar bicyclic structures can act as inhibitors or modulators of various enzymatic pathways. For instance, the compound's structural analogs have shown activity against amine oxidases, which are involved in neurotransmitter metabolism and could influence conditions such as depression and anxiety .

Case Study 1: Antioxidant Properties

A study investigating the antioxidant properties of similar compounds found that ethyl acetate fractions derived from plants containing bicyclic structures exhibited significant free radical scavenging activity. This suggests that this compound may possess similar antioxidant capabilities .

Data Table: Biological Activities of Bicyclic Compounds

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings from related compounds, this compound may be explored for:

- Antioxidant therapies : Potential use in formulations aimed at reducing oxidative stress.

- Neuroprotective agents : Further studies could elucidate its role in protecting neurons from damage.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Oxo-2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethyl acetate?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding bicyclic alcohol with acetyl chloride or acetic anhydride under reflux conditions. For example, analogous procedures involve heating the alcohol with chloroethane in a round-bottom flask, monitoring reaction progress via TLC, and recrystallizing the product from methanol . Optimization of reaction time (e.g., 2–6 hours) and stoichiometric ratios (1:1.2 alcohol-to-acylating agent) is critical for yield improvement. Catalysts like DMAP (4-dimethylaminopyridine) may enhance reaction efficiency.

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : H and C NMR are used to confirm the ester carbonyl (δ ~170–175 ppm) and bicyclic framework (e.g., methyl groups at δ 0.8–1.5 ppm). DEPT-135 and HSQC aid in assigning quaternary carbons.

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the bicyclo[2.2.1]heptane system, as seen in similar bicyclic esters (e.g., ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] adducts).

Q. How is purity assessed, and what purification methods are effective?

- Methodological Answer : Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Recrystallization from methanol or ethanol is preferred due to the compound’s moderate polarity. For challenging separations (e.g., diastereomers), flash chromatography with silica gel and ethyl acetate/hexane (3:7) is recommended .

Advanced Research Questions

Q. How can contradictions in spectral data between studies be resolved?

- Methodological Answer : Discrepancies in NMR or XRD data often arise from solvent effects, enantiomeric impurities, or polymorphism. For example, lists two CAS entries for stereoisomers of a bicyclic acetate, highlighting the need for chiral HPLC or optical rotation measurements to confirm enantiopurity . Computational validation (e.g., DFT-based NMR chemical shift calculations) can resolve ambiguities in peak assignments .

Q. What experimental designs are optimal for studying its reactivity under varying conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct pH-dependent studies (acidic/basic buffers) with UV-Vis monitoring of ester cleavage at 240–260 nm.

- Oxidation/Reduction : Use NaBH for ketone reduction or KMnO/CrO for oxidation, followed by LC-MS to track product formation .

- Thermal Stability : TGA/DSC analyses under nitrogen/air identify decomposition pathways (e.g., ester pyrolysis at >200°C) .

Q. How can computational methods predict its bioactivity or enzyme interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial penicillin-binding proteins (PBPs), leveraging structural homology with bicyclic β-lactam derivatives (e.g., ’s antibacterial study) .

- QSAR Models : Correlate substituent effects (e.g., methyl groups on the bicyclo framework) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Trapping : Use protecting groups (e.g., TMS for hydroxyls) during bicycloheptane functionalization.

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer in exothermic esterification steps, reducing side reactions .

Notes

- Stereochemical Considerations : The bicyclo[2.2.1]heptane system may exhibit exo/endo isomerism, requiring chiral stationary phases for separation .

- Safety Protocols : Follow SDS guidelines (e.g., ) for handling reactive acylating agents and solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.